FKBP51-Hsp90-IN-1 is a small molecule inhibitor targeting the interaction between FKBP51 and the heat shock protein 90, or Hsp90. This compound has garnered attention due to its potential therapeutic applications in modulating steroid hormone receptor activity and influencing various signaling pathways involved in stress responses and cancer biology.
The compound FKBP51-Hsp90-IN-1 was identified through structure-based virtual screening aimed at discovering selective inhibitors of the FKBP51-Hsp90 protein-protein interaction. The discovery process involved analyzing the dynamic structure of the FKBP51/Hsp90 complex and identifying binding sites conducive to small molecule interactions .
FKBP51-Hsp90-IN-1 belongs to the class of immunophilin inhibitors, specifically targeting the FK506-binding protein family. This classification is significant as it highlights its role in modulating chaperone-mediated processes within cells, particularly those involving steroid hormone receptors.
The synthesis of FKBP51-Hsp90-IN-1 typically involves several key steps:
The synthesis process emphasizes careful selection of reagents and conditions to optimize yield and specificity for the FKBP51-Hsp90 interaction. The synthetic pathway must ensure that the final product retains functional groups necessary for effective binding to FKBP51 while minimizing off-target effects.
FKBP51-Hsp90-IN-1 features a molecular structure designed to fit into the binding pocket formed by the FKBP51 and Hsp90 interface. The precise three-dimensional arrangement allows for effective inhibition of their interaction.
Structural analysis often involves:
The primary chemical reaction involving FKBP51-Hsp90-IN-1 is its binding to the FKBP51 domain of Hsp90, which disrupts their interaction. This is crucial for modulating downstream signaling pathways influenced by this complex.
The effectiveness of FKBP51-Hsp90-IN-1 is assessed through biochemical assays that measure:
FKBP51-Hsp90-IN-1 functions by selectively disrupting the interaction between FKBP51 and Hsp90. This disruption leads to:
Studies indicate that inhibiting this interaction can restore normal receptor function in conditions where FKBP51 overexpression leads to pathological signaling .
FKBP51-Hsp90-IN-1 is expected to have specific physical properties conducive to its function as a drug candidate, including:
Chemical properties include:
Relevant data from studies can provide insights into these properties, guiding formulation strategies for therapeutic use .
FKBP51-Hsp90-IN-1 has several potential applications in scientific research and therapeutics:
FKBP51 (FK506-binding protein 51) is a multi-domain immunophilin cochaperone that regulates diverse cellular processes through its interactions with Hsp90. Its tertiary structure comprises three distinct domains:
The N-terminal FK1 domain (residues 1–140) harbors the peptidyl-prolyl isomerase (PPIase) active site, which catalyzes cis-trans isomerization of proline peptide bonds in client proteins. This domain features a conserved β-sheet-rich fold curved around a central α-helix, forming a hydrophobic pocket that binds immunosuppressants like FK506 and rapamycin with nanomolar affinity (KD ≈ 104 nM for FK506) [3] [5]. Key residues (Tyr113, Ile87) form hydrogen bonds with ligands, while the β4–β5 loop (residues 74–76) exhibits conformational flexibility critical for substrate selection [2] [9]. Unlike FKBP52, FKBP51’s FK1 domain possesses a unique phenylalanine residue (Phe67), which undergoes ligand-induced displacement to an outward conformation stabilized by Lys58/Lys60. This plasticity enables selective targeting by inhibitors like SAFit analogs [2] [6].
Table 1: Key Structural Features of FKBP51 Domains
Domain | Residue Range | Key Structural Motifs | Functional Elements |
---|---|---|---|
FK1 | 1–140 | β1-β5 sheets, central α-helix | PPIase pocket, β4-β5 loop, Phe67 |
FK2 | 140–260 | Degenerate β-sheets, α-helix | Acidic insertion (Asp141-Glu142), hydrophobic patches |
TPR | 260–457 | 7 α-helices, TPR1–TPR3 repeats | MEEVD-binding groove, H7e extension |
The FK2 domain (residues 140–260) shares structural homology with FK1 but lacks measurable PPIase activity or FK506-binding capacity due to a 3-residue insertion (Asp141-Glu142) in its β3-α-helix loop [5] [9]. This domain adopts a rigid β-sheet fold stabilized by hydrophobic cores and hydrogen bonding (e.g., Thr143–Asp141 in FKBP52; Phe143 in FKBP51). Deletion studies (e.g., Δ195–197) reveal its role in progesterone receptor complex assembly, likely by facilitating protein-protein interactions with client receptors or cochaperones [5] [8]. FK2 also contributes to inter-domain communication via a flexible hinge region (Lys138-Glu140), enabling conformational shifts in response to Hsp90 binding [9].
The C-terminal TPR domain (residues 260–457) contains three tandem TPR motifs folding into seven α-helices that recognize the C-terminal MEEVD motif of Hsp90 [1] [7]. This domain competitively binds Hsp90 against other TPR cochaperones (e.g., FKBP52, PP5) with moderate affinity (KD ≈ 1–5 µM). A unique helical extension (H7e, residues 387–424) inserts into the Hsp90 C-terminal dimerization interface, forming hydrophobic contacts (Leu410, Phe415) that stabilize the chaperone complex [6] [10]. Post-translational modifications (e.g., SUMOylation) enhance Hsp90 binding, while phosphorylation near the MEEVD site can disrupt it [2].
Despite 75% sequence similarity, FKBP51 and FKBP52 exhibit antagonistic biological functions due to critical structural variations:
FKBP51 and FKBP52 compete for binding to Hsp90-client complexes, exerting opposing effects on steroid receptors:
Table 2: Structural and Functional Differences Between FKBP51 and FKBP52
Feature | FKBP51 | FKBP52 | Functional Consequence |
---|---|---|---|
FK1 β4-β5 Loop | Conformationally flexible | Rigid due to Trp60 | Selective inhibitor binding to FKBP51 |
Proline-Rich Loop | Ala116, Leu119 | Val116, Pro119 | FKBP52 gains AR-potentiating activity |
Linker Phosphorylation | FED sequence (no phosphorylation) | TEEED sequence (Thr143 phosphorylation) | Phosphorylation abrogates FKBP52-Hsp90 binding |
Hsp90 Affinity | Moderate (KD ≈ 5 µM) | High (KD ≈ 1 µM) | Altered cochaperone competition dynamics |
While both proteins bind Hsp90 via TPR domains, FKBP52 exhibits 2–5-fold higher affinity due to optimized electrostatic and hydrophobic interactions [6] [10]. Cryo-EM structures reveal FKBP52’s H7e helix penetrates deeper into the Hsp90 dimer interface than FKBP51’s, burying 1,109 Ų of surface area vs. ~800 Ų for FKBP51 [10]. Additionally, FKBP52’s acidic FK2 insertion (Asp141-Glu142) stabilizes inter-domain orientation via salt bridges (e.g., Arg153–Asp80), facilitating optimal Hsp90 engagement. Mutations in FKBP51’s FK2 domain (e.g., Δ195–197) disrupt progesterone receptor complex assembly, underscoring its scaffolding role [5].
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: